

2-(2-Aminoethylamino)ethanethiol literature review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Aminoethylamino)ethanethiol

Cat. No.: B1656273

[Get Quote](#)

An In-depth Technical Guide to 2-(2-Aminoethylamino)ethanethiol

Introduction

2-(2-Aminoethylamino)ethanethiol is a thiol compound of significant interest in radiobiology and oncology. It is structurally related to a class of compounds known as aminothiols, which are investigated for their cytoprotective and radioprotective properties. Often, this compound and its close analogue, 2-[(3-aminopropyl)amino]ethanethiol (WR-1065), are discussed interchangeably in the literature, with WR-1065 being the well-characterized active metabolite of the FDA-approved drug Amifostine (WR-2721). This guide will focus on **2-(2-Aminoethylamino)ethanethiol**, while drawing context from the extensive research on WR-1065 due to the similarity in function and the frequent ambiguity in nomenclature in published studies. The compound is typically handled as a dihydrochloride salt to improve its stability and solubility.^[1]

This document provides a comprehensive overview of its synthesis, physicochemical properties, biological activity, mechanisms of action, and key experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical and Analytical Data

The accurate characterization of **2-(2-Aminoethylamino)ethanethiol** is crucial for its application in research. The compound is most commonly available as a dihydrochloride salt.

Table 1: Physicochemical Properties of 2-((2-aminoethyl)amino)ethane-1-thiol dihydrochloride

Property	Value	Source(s)
CAS Number	14706-38-8	[1]
Molecular Formula	$C_4H_{12}N_2S \cdot 2HCl$	
Molecular Weight	193.13 g/mol	[1]
IUPAC Name	2-((2-aminoethyl)amino)ethane-1-thiol dihydrochloride	
Melting Point	152-154 °C	
InChI Key	IAPVTWYMINAAGA-UHFFFAOYSA-N	[1]
SMILES	<chem>C(CS)NCCN.CI.CI</chem>	[1]

Table 2: Spectroscopic Data for 2-((2-aminoethyl)amino)ethane-1-thiol dihydrochloride

Spectroscopy	Signature	Source(s)
¹ H NMR (D_2O)	δ 2.7–3.1 ppm (m, CH_2 -SH), δ 2.4–2.6 ppm (t, CH_2 -NH ₂)	[1]
Infrared (IR)	N-H stretch: 3300–3500 cm^{-1} (amine); S-H stretch: 2550–2600 cm^{-1} (thiol)	[1]
Mass Spectrometry	Base peak at m/z 120 (corresponding to the free base $C_4H_{12}N_2S$)	[1]

Note on Nomenclature: The name WR-1065 technically refers to 2-[(3-aminopropyl)amino]ethanethiol (CAS 14653-77-1, Formula $C_5H_{14}N_2S$).[\[2\]](#) However, many studies on radioprotection use "WR-1065" more broadly. Researchers should carefully verify the specific compound used in any cited literature.

Synthesis and Chemical Reactions

Synthesis Methods

The synthesis of **2-(2-Aminoethylamino)ethanethiol** dihydrochloride typically involves the reaction of precursors containing the requisite amine and thiol functionalities. One common method involves the reaction of 2-aminoethanethiol with ethylenediamine in an aqueous medium.^[1] The resulting free base is then converted to the dihydrochloride salt to enhance its stability.^[1]

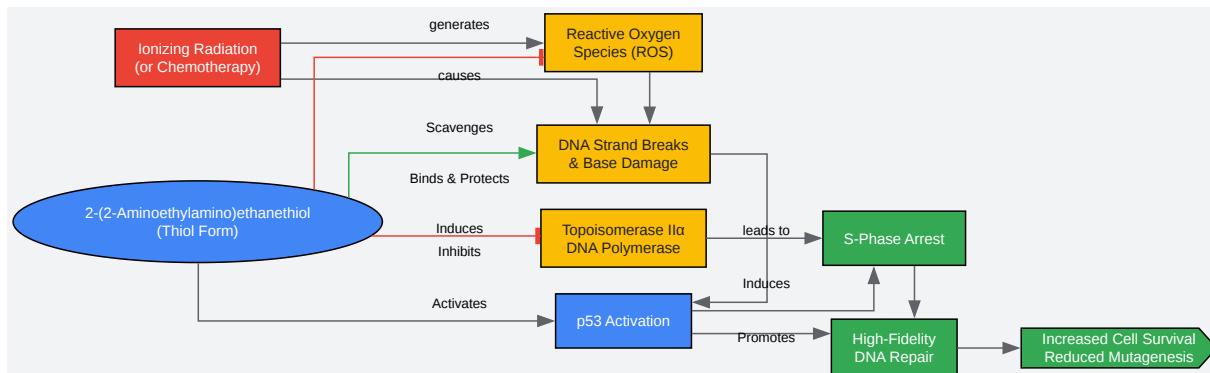
Table 3: Comparative Analysis of Synthesis Methods

Method	Yield (%)	Purity (%)	Scalability	Relative Cost	Source(s)
Conventional Batch	78–82	95	Moderate	Moderate	[1]
Catalyzed Batch	88–92	97	High	Low-Moderate	[1]
Microwave-Assisted	85–87	96	Low	High	[1]
Continuous Flow	90–93	98	High	Low	[1]

Chemical Reactions

The reactivity of **2-(2-Aminoethylamino)ethanethiol** is primarily dictated by its nucleophilic thiol and amino groups.

- Oxidation: The thiol group can be readily oxidized by agents like hydrogen peroxide or iodine to form the corresponding disulfide.^[1]
- Reduction: The compound itself can act as a reducing agent, for instance, in reducing disulfide bonds within proteins.^[1]


- Substitution: The primary and secondary amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl or acyl halides.[\[1\]](#)
- Coordination Chemistry: It can act as a tridentate ligand, coordinating with metal ions through its sulfur and two nitrogen atoms, forming stable complexes with ions like Copper(II).[\[1\]](#)

Mechanism of Action and Biological Activity

The primary biological application of **2-(2-Aminoethylamino)ethanethiol** and its analogues is as a cytoprotective and radioprotective agent. Its mechanism is multifaceted, involving both chemical and biological processes to mitigate damage from radiation and cytotoxic drugs.

Key Mechanisms of Radioprotection:

- Free Radical Scavenging: The thiol (-SH) group is a potent scavenger of reactive oxygen species (ROS) generated by the radiolysis of water.[\[1\]](#) By neutralizing these free radicals, the compound prevents oxidative damage to critical cellular components like DNA, proteins, and lipids.[\[1\]](#)
- DNA Protection and Repair Modulation: The compound can bind to DNA, stabilizing its structure.[\[3\]](#) It has been shown to reduce the formation of radiation-induced single and double-strand breaks.[\[2\]](#) Paradoxically, it can also inhibit the rate of DNA strand break rejoining, which is hypothesized to allow more time for high-fidelity repair pathways to function, thus reducing mutagenic outcomes.[\[4\]](#)
- Enzyme Inhibition: It has been reported to inhibit the activity of key nuclear enzymes like topoisomerase II α and DNA polymerase.[\[1\]](#)[\[4\]](#) This inhibition can slow DNA synthesis and arrest cells in the S-phase of the cell cycle, potentially making them less vulnerable to damage or allowing more time for repair.[\[4\]](#)
- Modulation of Gene Expression: The compound can influence signaling pathways that control cell survival and death. For instance, its analogue WR-1065 has been shown to activate p53 via a JNK-dependent pathway, a key regulator of the cellular response to DNA damage.[\[5\]](#)

[Click to download full resolution via product page](#)

Fig. 1: Multifaceted mechanism of radioprotection by **2-(2-Aminoethylamino)ethanethiol**.

Quantitative Biological Data

The efficacy of aminothiols as antimutagenic agents has been quantified in various studies. The V79 Chinese hamster lung fibroblast cell line is a common model for these assessments.

Table 4: Antimutagenic Efficacy of WR-1065 (4 mM) in V79 Cells

Damaging Agent	Mutation Frequency (per 10 ⁶ survivors) - Radiation Only	Mutation Frequency (per 10 ⁶ survivors) - Radiation + WR-1065	Source(s)
¹³⁷ Cs γ-rays (10 Gy)	77 ± 8	27 ± 6 (during irradiation)	[2]
42 ± 7 (added immediately after)	[2]		
42 ± 7 (added 3h after)	[2]		

Note: The data presented is for the close analogue WR-1065, which is commonly used as a reference for the biological activity of this class of compounds.

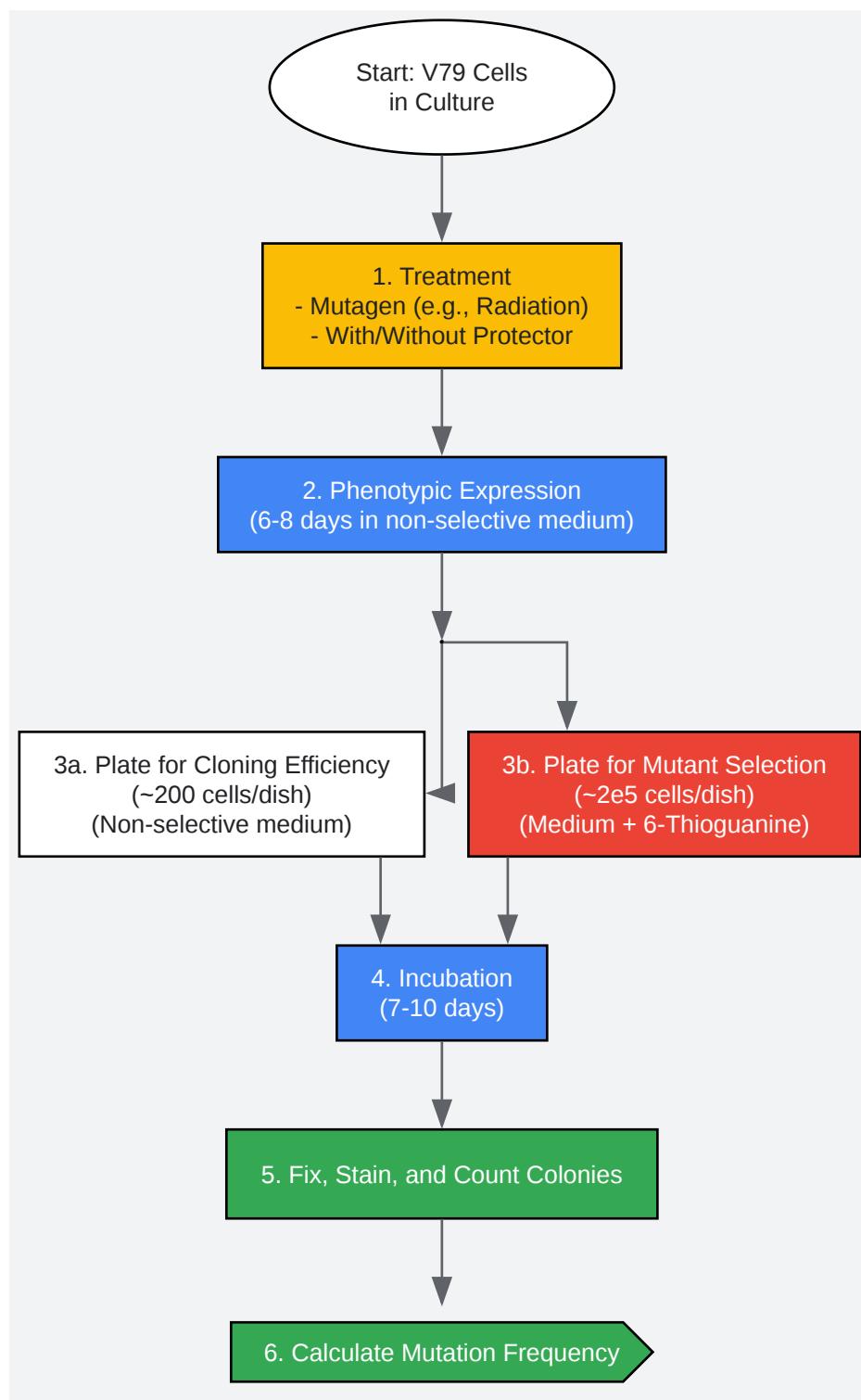
Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are synthesized protocols for two key assays used to evaluate the efficacy of compounds like **2-(2-Aminoethylamino)ethanethiol**.

Protocol 1: Alkaline Elution Assay for DNA Single-Strand Breaks (SSBs)

This assay measures DNA SSBs by quantifying the rate at which DNA elutes through a filter under denaturing (alkaline) conditions. Smaller DNA fragments, resulting from strand breaks, elute more quickly.

- Cell Culture and Treatment:
 - Culture cells (e.g., V79 Chinese hamster cells) to exponential growth.
 - Label cellular DNA by incubating cells with a radioactive precursor (e.g., [¹⁴C]thymidine) for approximately 24 hours.


- Pre-incubate cells with **2-(2-Aminoethylamino)ethanethiol** (typically 4 mM) for 30 minutes prior to irradiation.
- Irradiate cells on ice with a source of ionizing radiation (e.g., γ -rays) at desired doses.
- Cell Lysis on Filter:
 - After irradiation, pipette a known number of cells (e.g., $0.5\text{-}1 \times 10^6$) onto a polycarbonate or PVC filter (2.0 μm pore size).
 - Wash the cells on the filter with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells by slowly passing a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10.0) through the filter. This removes cellular membranes and proteins, leaving DNA on the filter.[\[6\]](#)[\[7\]](#)
 - Wash the filter with an EDTA solution to remove residual lysis buffer.
- Alkaline Elution:
 - Begin the elution by pumping an alkaline buffer (e.g., a solution containing 0.1 M tetrapropylammonium hydroxide and 0.02 M EDTA, adjusted to pH 12.1) through the filter at a constant, slow flow rate (e.g., 0.03-0.04 mL/min).[\[6\]](#)
 - Collect fractions of the eluate at regular time intervals (e.g., every 90 minutes) for up to 15 hours.
- Data Collection and Analysis:
 - Quantify the amount of radioactive DNA in each collected fraction and the amount remaining on the filter using a liquid scintillation counter.
 - Plot the fraction of DNA remaining on the filter versus the elution time.
 - The elution rate is proportional to the number of DNA single-strand breaks. A higher elution rate indicates more damage. The protective effect is quantified by comparing the elution rates of samples treated with the compound versus controls.

Protocol 2: Hypoxanthine-Guanine Phosphoribosyl Transferase (HGPRT) Mutation Assay

This assay quantifies mutations at the HPRT gene locus. The HPRT enzyme is part of the purine salvage pathway. Cells with a functional HPRT gene will incorporate the toxic purine analogue 6-thioguanine (6-TG) into their DNA, leading to cell death. Mutant cells lacking functional HPRT survive and form colonies.[\[8\]](#)[\[9\]](#)

- Cell Culture and Treatment:
 - Use a suitable cell line, such as CHO or V79 cells.
 - Expose a known number of cells in suspension or monolayer culture to the mutagen (e.g., 10 Gy γ -radiation).
 - For protection studies, add **2-(2-Aminoethylamino)ethanethiol** (e.g., 4 mM) at different time points: before, during, and after exposure to the mutagen.[\[2\]](#)
- Phenotypic Expression:
 - After treatment, culture the cells in non-selective medium for a period known as the "phenotypic expression time" (typically 6-8 days for the HPRT locus).[\[10\]](#)[\[11\]](#) This allows for the turnover of existing HPRT protein and mRNA in newly mutated cells.
 - Subculture the cells as needed during this period, ensuring they are maintained in exponential growth.
- Mutant Selection:
 - Plate a known number of cells (e.g., 2×10^5 cells per 100 mm dish) in a selective medium containing 6-thioguanine (e.g., 10 μ M).[\[10\]](#)[\[11\]](#)
 - Concurrently, plate a small number of cells (e.g., 200-300 cells per dish) in non-selective medium to determine the cloning efficiency (CE).
- Colony Formation and Counting:

- Incubate the plates for 7-10 days to allow for colony formation.
- Fix the colonies with methanol and stain with a solution like Giemsa or crystal violet.
- Count the number of colonies on both the selective and non-selective plates.
- Calculation of Mutation Frequency:
 - Calculate the cloning efficiency (CE) = (Number of colonies on non-selective plates) / (Number of cells plated).
 - Calculate the mutation frequency (MF) per 10^6 cells = (Number of mutant colonies on selective plates) / (Total cells plated for selection \times CE) $\times 10^6$.
 - Compare the MF of the protected groups to the mutagen-only control to determine the protective factor.

[Click to download full resolution via product page](#)

Fig. 2: Experimental workflow for the HGPRT forward mutation assay.

Toxicity and Safety

Safety data for **2-(2-Aminoethylamino)ethanethiol** is limited, but information on its close analogue, 2-[(3-aminopropyl)amino]ethanethiol dihydrochloride (WR-1065), provides guidance.

- Acute Toxicity: Classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[12]
- Eye Damage: Causes serious eye damage (Serious eye damage, Category 1).[12]
- Handling: Standard laboratory precautions should be taken. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[12] In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[12] If swallowed, call a poison center or doctor.[12]

Cytotoxicity studies on the RKO36 human colon carcinoma cell line showed that the aminopropyl analogue WR-1065 is cytotoxic at high concentrations, with an ED₅₀ of 4 mM after a 30-minute treatment and 10 µM during continuous treatment.[13]

Conclusion

2-(2-Aminoethylamino)ethanethiol is a potent aminothiol with significant potential as a protective agent against cellular damage induced by radiation and certain chemicals. Its multifaceted mechanism of action, which includes direct free radical scavenging, modulation of DNA repair processes, and influence over cell cycle progression, makes it a subject of continuing interest in the fields of radiobiology, oncology, and toxicology. This guide provides core technical information to aid researchers in their investigation of this and related compounds. Careful attention to the specific analogue being studied is crucial for the accurate interpretation of data, given the frequent interchange of nomenclature in the literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2-Aminoethylamino)ethanethiol;dihydrochloride | 14706-38-8 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Dimethylamino)ethanethiol Hydrochloride [lcgstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A quantitative assay of mutation induction at the hypoxanthine-guanine phosphoribosyl transferase locus in Chinese hamster ovary cells (CHO/HGPRT system): development and definition of the system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. A procedure for the CHO/HGPRT mutation assay involving treatment of cells in suspension culture and selection of mutants in soft-agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPRT Assay - Eurofins Medical Device Testing [eurofins.com]
- 12. hoelzel-biotech.com [hoelzel-biotech.com]
- 13. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(2-Aminoethylamino)ethanethiol literature review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1656273#2-2-aminoethylamino-ethanethiol-literature-review\]](https://www.benchchem.com/product/b1656273#2-2-aminoethylamino-ethanethiol-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com